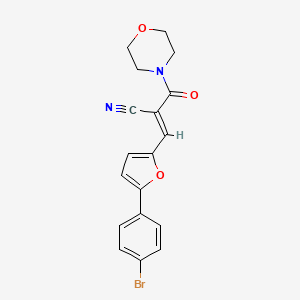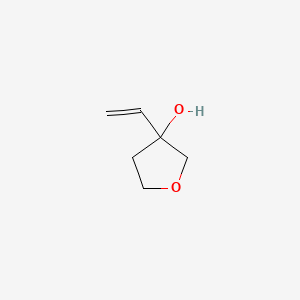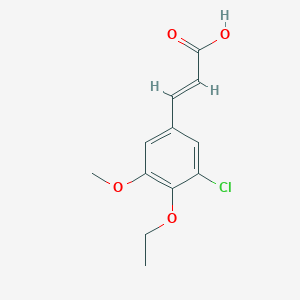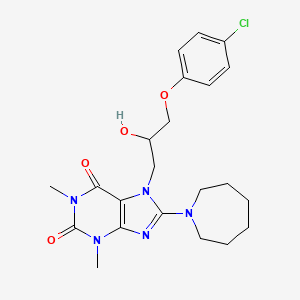![molecular formula C15H13Cl2NO6S B2649915 2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 380432-27-9](/img/structure/B2649915.png)
2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .Molecular Structure Analysis
The molecular structure of CDCM includes two chloro groups, two methoxy groups, a sulfamoyl group, and a benzoic acid group. The InChI code is1S/C15H12Cl3NO6S/c1-24-12-6-13(25-2)11(5-9(12)17)19-26(22,23)14-3-7(15(20)21)8(16)4-10(14)18/h3-6,19H,1-2H3,(H,20,21) . Physical And Chemical Properties Analysis
CDCM is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
- Research on the synthesis and properties of new sulfonated poly(p-phenylene) derivatives highlights the development of materials for proton exchange membranes. High molecular weight poly(2,5-benzophenone) derivatives were synthesized, showing organosolubility and thermal stability, with potential applications in fuel cell technology due to their proton conductivity properties (Ghassemi & McGrath, 2004).
Environmental and Analytical Chemistry
- A study on the photodegradation of polychlorinated diphenyl sulfides mediated by reactive oxygen species on silica gel provides insights into the environmental fate of chlorinated compounds. This research may offer a perspective on the stability and degradation pathways of chloro and sulfonyl-containing aromatic compounds in environmental settings (Ge et al., 2019).
Chemical Synthesis and Material Science
- The development of novel fluorescence probes capable of detecting reactive oxygen species highlights the synthesis and application of benzoic acid derivatives in biological and chemical sensor technologies. This research demonstrates the utility of benzoic acid derivatives in designing sensitive and selective probes for reactive species, which could have implications for research into oxidative stress and related phenomena (Setsukinai et al., 2003).
Biochemical and Health Applications
- A study assessing the toxicity of benzoic acid derivatives provides a comprehensive evaluation of their toxic properties through experiments involving oral administration to laboratory rats. While not directly related to the specified compound, this research offers insights into the safety profile and potential toxicological impacts of benzoic acid derivatives, which could be relevant for considering the environmental and health implications of similar compounds (Gorokhova et al., 2020).
Safety and Hazards
CDCM is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
2-chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO6S/c1-23-13-7-14(24-2)12(6-11(13)17)18-25(21,22)8-3-4-10(16)9(5-8)15(19)20/h3-7,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCYOHALOPYPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2649832.png)
![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2649833.png)
![(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2649838.png)
![3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2649841.png)
![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2649843.png)



![(4-methyl-1,2,3-thiadiazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2649850.png)
![3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2649851.png)
![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)


